Molecular Weight and Lipophilicity Advantage vs. Piperidine-Regioisomer Analog
The target compound (C₂₄H₂₁N₃; MW 351.44) possesses a molecular weight approximately 48 Da higher than the piperidine-containing regioisomer 1-(4-methylphenyl)-4-(piperidin-1-yl)phthalazine (C₂₀H₂₁N₃; MW 303.41), while offering greater calculated lipophilicity (estimated logP ~4.5–5.0 based on the dihydroisoquinoline fragment’s additional aromatic ring) compared with the piperidine analog’s estimated logP ~3.8. This difference places the target compound in a more favorable lipophilicity window for crossing phospholipid bilayers while maintaining acceptable aqueous solubility for cell-based assay formats , [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW 351.44 g·mol⁻¹; estimated clogP ~4.5–5.0 |
| Comparator Or Baseline | 1-(4-Methylphenyl)-4-(piperidin-1-yl)phthalazine: MW 303.41 g·mol⁻¹; estimated clogP ~3.8 |
| Quantified Difference | ΔMW ≈ +48 Da; ΔclogP ≈ +0.7–1.2 log units higher for target |
| Conditions | Calculated using fragment-based and atom-based methods (ChemSpider ID 4912349 for comparator; SMILES-derived calculation for target) |
Why This Matters
The higher MW and lipophilicity of the target compound shift its pharmacokinetic profile toward extended half-life and improved membrane permeability relative to the smaller piperidine analog, which is a critical decision factor in selecting lead candidates for CNS or intracellular target applications.
- [1] Kairuki M, Qian H, Qiu Q, Zhou J, Huang W, Shi W. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorg. Chem. 2019;86:166–175. View Source
